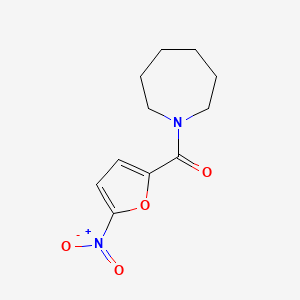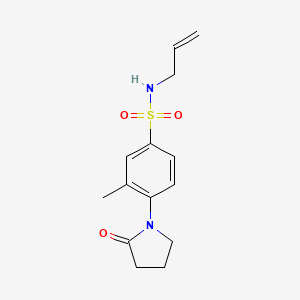
5-(dimethylsulfonio)-2,6-dioxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(dimethylsulfonio)-2,6-dioxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinolate, commonly known as DMTS, is a sulfur-containing compound that has been extensively studied for its potential applications in scientific research. DMTS is a derivative of pyrimidine and has been shown to possess several unique properties that make it a valuable tool for studying various biological processes.
Wirkmechanismus
DMTS exerts its effects through the inhibition of various enzymes, including cholinesterase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to possess antioxidant properties and can scavenge free radicals. DMTS has been shown to possess anti-inflammatory properties as well, making it a potential therapeutic agent for various inflammatory disorders.
Biochemical and Physiological Effects
DMTS has been shown to possess several biochemical and physiological effects. It has been shown to possess neuroprotective properties, making it a potential therapeutic agent for various neurodegenerative disorders. DMTS has also been shown to possess anticancer properties and can induce apoptosis in cancer cells. Additionally, DMTS has been shown to possess antiviral properties and can inhibit the replication of various viruses.
Vorteile Und Einschränkungen Für Laborexperimente
DMTS has several advantages as a tool for scientific research. It is a highly stable compound and can be easily synthesized in high purity and yield. Additionally, DMTS possesses several unique properties that make it a valuable tool for studying various biological processes. However, DMTS also has some limitations. It can be toxic at high concentrations and can interfere with certain biological assays.
Zukünftige Richtungen
There are several future directions for the study of DMTS. One potential area of research is the development of DMTS-based fluorescent probes for imaging various biological processes. Another potential area of research is the development of DMTS-based enzyme inhibitors for the treatment of various diseases. Additionally, the study of DMTS as a potential therapeutic agent for various neurodegenerative disorders and cancer is an area of active research.
Synthesemethoden
DMTS can be synthesized through several methods, including the reaction of pyrimidine with dimethylsulfoxide and subsequent oxidation. Another method involves the reaction of pyrimidine with dimethylsulfide and hydrogen peroxide. Both methods yield DMTS in high purity and yield.
Wissenschaftliche Forschungsanwendungen
DMTS has been extensively studied for its potential applications in scientific research. It has been shown to possess several unique properties that make it a valuable tool for studying various biological processes. DMTS has been used as a precursor for the synthesis of various compounds, including fluorescent probes, enzyme inhibitors, and anticancer agents.
Eigenschaften
IUPAC Name |
5-(dimethyl-λ4-sulfanylidene)-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-18(2)9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWLUMYOBKMJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylsulfonio)-2-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-4-olate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)
![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)

![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)
![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)

![diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)